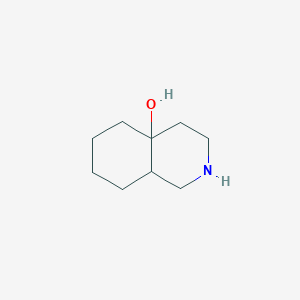

Decahydroisoquinolin-4a-ol

説明

Decahydroisoquinolin-4a-ol (CAS: 2721-61-1) is a saturated bicyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is classified as a laboratory chemical and intermediate in chemical synthesis . Its structure consists of a fully hydrogenated isoquinoline backbone with a hydroxyl group at the 4a position, conferring unique physicochemical and biological properties. Key hazards include acute toxicity (oral, Category 4; H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

特性

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPJOSXNCXEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Decahydroisoquinolin-4a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of decahydroisoquinolin-4a-ol often employs continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, further enhances the efficiency of the process .

化学反応の分析

Types of Reactions: Decahydroisoquinolin-4a-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: SOCl2, PBr3, inert atmosphere.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Halides, ethers.

科学的研究の応用

Chemistry: Decahydroisoquinolin-4a-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, decahydroisoquinolin-4a-ol derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development .

Medicine: Decahydroisoquinolin-4a-ol and its derivatives have shown promise in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Their ability to modulate neurotransmitter systems and protect neuronal cells makes them potential candidates for therapeutic applications .

Industry: In the industrial sector, decahydroisoquinolin-4a-ol is used as a precursor in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes .

作用機序

The mechanism of action of decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4a position allows the compound to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Decahydroisoquinolin-4a-ol

- Core structure: Fully saturated isoquinoline (10-membered bicyclic system).

- Functional groups : Hydroxyl (-OH) at 4a position.

4-Oxo-1,4-dihydroquinoline Derivatives (e.g., compounds 80–98 from )

- Core structure: Partially unsaturated quinoline (aromatic 6-membered ring fused with a partially saturated ring).

- Functional groups : Ketone (4-oxo group) and ester/carboxylic acid derivatives.

- Key properties : Aromaticity contributes to planar rigidity; ketone/ester groups influence electrophilicity and metabolic stability .

Tetrahydroisoquinoline Derivatives

- Core structure: Partially saturated isoquinoline (one ring saturated).

- Functional groups : Variable substituents (e.g., methyl, phenyl).

- Key properties : Intermediate flexibility and aromaticity; often used in alkaloid synthesis.

Physicochemical Properties

Note: Specific data for Decahydroisoquinolin-4a-ol (e.g., melting point, logP) are unavailable in the provided evidence .

生物活性

Decahydroisoquinolin-4a-ol is a heterocyclic compound with the molecular formula . It is a derivative of isoquinoline, characterized by a fully saturated ring system and a hydroxyl group at the 4a position. This compound has garnered attention in biological research for its potential therapeutic applications, particularly in neurology and oncology.

The biological activity of decahydroisoquinolin-4a-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at the 4a position facilitates the formation of hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : Compounds derived from decahydroisoquinolin-4a-ol have been studied as potential inhibitors of specific enzymes, which may play critical roles in metabolic pathways.

- Receptor Modulation : The compound can act as a modulator for neurotransmitter systems, showing promise in treating neurological disorders.

Therapeutic Potential

Research indicates that decahydroisoquinolin-4a-ol and its derivatives may be beneficial in treating several conditions:

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating diseases such as Parkinson’s and Alzheimer’s. Studies suggest that it may protect neuronal cells from degeneration.

- Antimicrobial Properties : Preliminary investigations have shown that derivatives may possess antimicrobial activity, indicating potential applications in infectious disease management.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Decahydroisoquinolin-4a-ol | C9H17NO | Hydroxyl group at 4a position; potential enzyme inhibitors |

| Decahydroisoquinolin-5-ol | C9H17NO | Exhibits significant biological activity; unique properties |

| N-(decahydroisoquinolin-5-yl)propanamide | C12H17ClN | Contains an amide functional group; different activity profile |

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of decahydroisoquinolin-4a-ol in vitro. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The mechanism was linked to the modulation of antioxidant enzyme activities.

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibition of acetylcholinesterase (AChE) by decahydroisoquinolin-4a-ol. The findings demonstrated that the compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting its potential use in treating Alzheimer’s disease by enhancing cholinergic transmission.

Study 3: Antimicrobial Activity

In a study assessing antimicrobial properties, derivatives of decahydroisoquinolin-4a-ol were tested against several bacterial strains. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。